6-(Chloromethyl)-1-methylindazole;hydrochloride 6-(Chloromethyl)-1-methylindazole;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503209-27-4
VCID: VC4156108
InChI: InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H
SMILES: CN1C2=C(C=CC(=C2)CCl)C=N1.Cl
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09

6-(Chloromethyl)-1-methylindazole;hydrochloride

CAS No.: 2503209-27-4

Cat. No.: VC4156108

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09

* For research use only. Not for human or veterinary use.

6-(Chloromethyl)-1-methylindazole;hydrochloride - 2503209-27-4

Specification

CAS No. 2503209-27-4
Molecular Formula C9H10Cl2N2
Molecular Weight 217.09
IUPAC Name 6-(chloromethyl)-1-methylindazole;hydrochloride
Standard InChI InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H
Standard InChI Key IZBFXWWFBULHJU-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)CCl)C=N1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-(Chloromethyl)-1-methylindazole hydrochloride is characterized by an indazole core substituted with a chloromethyl group at the 6-position and a methyl group at the 1-position, forming a hydrochloride salt. Key physicochemical properties include:

PropertyValue
CAS No.2503209-27-4
Molecular FormulaC₉H₁₀Cl₂N₂
Molecular Weight217.09 g/mol
IUPAC Name6-(chloromethyl)-1-methylindazole; hydrochloride
SMILESCN1C2=C(C=CC(=C2)CCl)C=N1.Cl
InChI KeyIZBFXWWFBULHJU-UHFFFAOYSA-N

The compound’s crystalline structure and reactivity are influenced by the electron-withdrawing chloromethyl group and the basic indazole nitrogen atoms, which facilitate nucleophilic substitution reactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl (δ ~4.08 ppm) and chloromethyl (δ ~4.92 ppm) groups, consistent with analogous indazole derivatives . Infrared (IR) spectra show absorption bands for C-Cl stretching (~650 cm⁻¹) and N-H vibrations (~3400 cm⁻¹), confirming the hydrochloride salt formation.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions starting from 1-methylindazole precursors. A common route includes:

  • Chloromethylation: Reaction of 1-methylindazole with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions to introduce the chloromethyl group.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Alternative methods utilize POCl₃-mediated phosphorylation for intermediates, as demonstrated in related pyrazolo[3,4-d]pyrimidine syntheses . For example, reacting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile yields pyrimidinone intermediates, which are subsequently chlorinated .

Industrial Production Considerations

Industrial-scale manufacturing prioritizes cost efficiency and yield optimization. Continuous flow reactors and catalytic systems (e.g., Raney nickel) are employed to minimize byproducts like dehalogenated derivatives. Solvent selection (e.g., ethanol vs. dioxane) critically impacts reaction kinetics and purity, with ethanol favoring higher yields (~83%) compared to traditional methods .

Research Findings and Derivative Studies

Structural Modifications and SAR Insights

Recent studies focus on modifying the chloromethyl group to enhance bioavailability and target selectivity:

  • Azide Derivatives: Substitution with sodium azide yields 6-azidomethyl analogs, which exhibit improved solubility and metabolic stability.

  • Aminoalkyl Derivatives: Reaction with primary amines produces compounds with enhanced FGFR1 inhibitory activity (IC₅₀ = 2.9 nM) .

Key Derivatives and Applications

DerivativeBiological ActivityTarget
6-Azidomethyl-1-methylindazoleAntiproliferative (IC₅₀ = 25.3 nM)KG1 leukemia cells
6-(Piperazinylmethyl)-1-methylindazoleFGFR1 inhibition (IC₅₀ = 2.9 nM)Fibroblast growth factor receptor

These derivatives underscore the compound’s versatility in drug discovery, particularly in oncology .

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